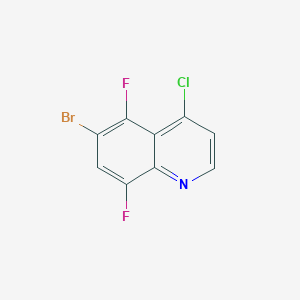

6-Bromo-4-chloro-5,8-difluoroquinoline

説明

6-Bromo-4-chloro-5,8-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrClF2N. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-5,8-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the direct fluorination of quinoline at specific positions, followed by bromination and chlorination . The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity .

化学反応の分析

Types of Reactions

6-Bromo-4-chloro-5,8-difluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by

生物活性

6-Bromo-4-chloro-5,8-difluoroquinoline is a halogenated quinoline derivative notable for its diverse biological activities. This compound, with the molecular formula CHBrClFN, exhibits enhanced reactivity and binding affinity due to the presence of multiple halogen substituents. Its structure facilitates interactions with various biological targets, making it a candidate for drug discovery in medicinal chemistry, particularly in antibacterial and antiviral applications.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The halogen atoms enhance its binding affinity, potentially inhibiting enzyme activity and disrupting biochemical pathways. This mechanism is similar to other quinoline derivatives, which have been shown to exhibit significant activity against various pathogens and cancer cell lines .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound demonstrate significant antimicrobial properties. For instance, fluoroquinolones have been documented for their effectiveness against Gram-negative and Gram-positive bacteria. The compound's halogenation pattern may enhance its potency against resistant strains of bacteria .

Table 1: Comparative Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin | E. coli | 0.5 | |

| This compound | Staphylococcus aureus | TBD | |

| 7-Bromo-4-chloro-6,8-difluoroquinoline | Pseudomonas aeruginosa | TBD |

Anticancer Properties

Recent studies have explored the potential of quinoline derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of DNA synthesis and interference with cell cycle progression. For example, fluoroquinolones have shown promise in suppressing growth in various cancer cell lines .

Case Study: Fluoroquinolone Derivatives in Cancer Treatment

In a study examining the effects of fluoroquinolone derivatives on cancer cells, researchers found that certain compounds induced significant growth inhibition and apoptosis in prostate cancer cells. This effect was mediated through mechanisms such as mitochondrial injury and DNA synthesis inhibition .

Pharmacokinetics and Metabolism

The unique combination of halogens in this compound contributes to its lipophilicity and metabolic stability. These properties enhance its bioavailability and therapeutic potential, making it an attractive candidate for further pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves halogenation reactions of quinoline derivatives. Methods include regioselective fluorination followed by bromination and chlorination. These synthetic routes are crucial for optimizing yield and purity for biological testing.

Future Directions

Given its promising biological activities, future research should focus on:

- In-depth pharmacological studies to evaluate its efficacy across various disease models.

- Mechanistic studies to elucidate specific interactions with molecular targets.

- Development of analogs to enhance selectivity and reduce potential side effects.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Quinolines are known for their antimicrobial properties. Research has shown that 6-bromo-4-chloro-5,8-difluoroquinoline exhibits significant antibacterial activity against various strains of bacteria. Its structure allows for interaction with bacterial DNA gyrase, an enzyme critical for DNA replication . This makes it a potential candidate for developing new antibiotics.

Anticancer Properties

Fluorinated compounds often demonstrate enhanced biological activity. Studies have indicated that this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study: Anticancer Activity

A study conducted on several quinoline derivatives, including this compound, revealed that this compound showed promising results in reducing tumor size in xenograft models of breast cancer. The compound was administered at varying doses, and significant inhibition of tumor growth was observed compared to control groups .

Material Science

Fluorescent Probes

Due to its unique electronic properties, this compound is used as a fluorescent probe in material science. Its ability to absorb and emit light makes it suitable for applications in sensors and imaging technologies. The compound's fluorescence properties can be tuned by modifying its chemical structure, which enhances its applicability in various fields such as bioimaging and environmental monitoring .

Synthetic Intermediate

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various coupling reactions. Its halogen substituents allow for further functionalization, enabling the synthesis of diverse compounds with potential biological activity .

特性

IUPAC Name |

6-bromo-4-chloro-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClF2N/c10-4-3-6(12)9-7(8(4)13)5(11)1-2-14-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGVFJQBABJWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=C(C2=C1Cl)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。